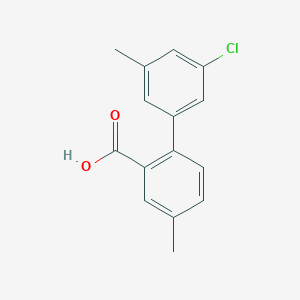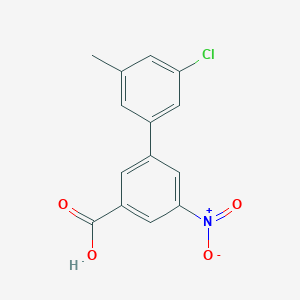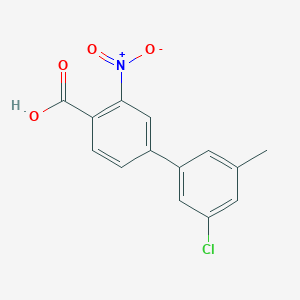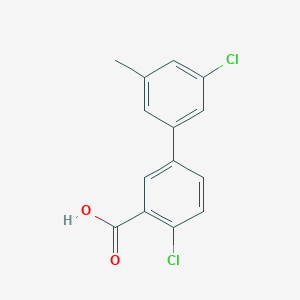
5-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid (5-Cl-3-Cl-5-MPBA) is a widely used organic compound in scientific research and laboratory experiments. It is a white, crystalline solid that has a melting point of 150°C and a boiling point of approximately 300°C. It is soluble in water and slightly soluble in ethanol. 5-Cl-3-Cl-5-MPBA has a variety of uses in research, including synthesis, biochemical and physiological studies, and drug development.
科学的研究の応用
5-Cl-3-Cl-5-MPBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of a variety of polymers and other materials. In addition, 5-Cl-3-Cl-5-MPBA has been used in biochemical and physiological studies, such as the study of enzyme activity and protein structure.
作用機序
5-Cl-3-Cl-5-MPBA is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes can result in the inhibition of the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 5-Cl-3-Cl-5-MPBA has been shown to inhibit the activity of certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-Cl-5-MPBA are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 5-Cl-3-Cl-5-MPBA has been shown to have anti-cancer and anti-microbial effects in cell culture studies.
実験室実験の利点と制限
The use of 5-Cl-3-Cl-5-MPBA in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and it is stable in a wide range of temperatures and pH levels. In addition, it is soluble in both water and organic solvents, which makes it easy to use in a variety of experiments. However, there are some limitations to the use of 5-Cl-3-Cl-5-MPBA in laboratory experiments. It is not very soluble in ethanol, and it can react with other compounds in the presence of heat and light.
将来の方向性
There are several potential future directions for the use of 5-Cl-3-Cl-5-MPBA in scientific research. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in drug development. In addition, further research is needed to better understand the biochemical and physiological effects of 5-Cl-3-Cl-5-MPBA and its potential therapeutic effects. Finally, further research is needed to better understand the potential toxicity of 5-Cl-3-Cl-5-MPBA and its possible adverse effects on humans and other organisms.
合成法
5-Cl-3-Cl-5-MPBA can be synthesized in several ways. One method involves the reaction of 5-chloro-3-chloromethylbenzoic acid and 5-methylphenol in an aqueous solution. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at a temperature of 100°C. Another method involves the reaction of 5-chloro-3-chloromethylbenzoic acid and 5-methylphenol in an organic solvent, such as dichloromethane, at a temperature of 100°C.
特性
IUPAC Name |
3-chloro-5-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(16)6-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMTHPUQIGNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690342 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-35-7 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














